1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine
Overview
Description
1-Methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine is a complex organic compound featuring a nitro group, a methylhydrazino group, and an indazole core
Preparation Methods
The synthesis of 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine typically involves multiple steps, starting with the preparation of the indazole core. The nitro group is introduced through nitration reactions, while the methylhydrazino group is added via nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and methylhydrazine .
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
1-Methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine include other nitro-substituted indazoles and methylhydrazino derivatives. These compounds share similar chemical properties but may differ in their specific applications and reactivity. For example:
1-Methyl-4-(1-methylhydrazino)-5-chloro-6-pyridazone: Similar in structure but with a chlorine substituent instead of a nitro group.
2-(1-Methylhydrazino)-4,6-di-1-piperidinyl-1,3,5-triazine: A triazine derivative with similar methylhydrazino functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[amino(methyl)amino]-1-methyl-7-nitroindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-13(11)5-3-4-6(15(16)17)8-7(5)9(10)12-14(8)2/h3-4H,11H2,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKVVJMRMTEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)N(C)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380298 | |
Record name | 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-48-4 | |
Record name | 1-methyl-4-(1-methylhydrazino)-7-nitro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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